![molecular formula C8H20N4 B115829 2-(7-Aminoheptyl)guanidine CAS No. 150333-69-0](/img/structure/B115829.png)
2-(7-Aminoheptyl)guanidine
Overview
Description
2-(7-Aminoheptyl)guanidine is a member of the class of guanidines in which the imino hydrogen of guanidine itself has been replaced by a 7-aminoheptyl group . It is an inhibitor of deoxyhypusine synthase activity .
Molecular Structure Analysis
The molecular formula of this compound is C8H20N4 . Its average mass is 172.271 Da and its monoisotopic mass is 172.168793 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 322.7±44.0 °C at 760 mmHg, and a flash point of 148.9±28.4 °C . It has 4 H bond acceptors, 6 H bond donors, and 7 freely rotating bonds .Scientific Research Applications
Biological Activities and Therapeutic Uses
Compounds incorporating the guanidine moiety, including 2-(7-Aminoheptyl)guanidine, have been identified for their significance in various biological activities and therapeutic uses. Guanidine derivatives have shown potential as lead structures in the development of drugs acting on the central nervous system, as anti-inflammatory agents, anti-diabetic agents, chemotherapeutic agents, and even in cosmetics (Sa̧czewski & Balewski, 2013). Additionally, they play a crucial role in peptidomimetics and small peptides incorporating arginine (Sa̧czewski & Balewski, 2009).
Synthesis and Chemical Applications
The versatility of the guanidine functional group is evident in its application across different fields of chemistry. This includes nucleophilic organocatalysis, anion recognition, and coordination chemistry. Guanidines are crucial in the synthesis of various compounds, including cyclic guanidines like 2-aminoimidazolines, which are present in many natural products and compounds of medicinal interest (Shaw, Grayson, & Rozas, 2015).
Catalysis and Metal-Mediated Synthesis
Guanidines, including this compound, are important in catalytic processes, particularly in metal-mediated syntheses. They serve as organosuperbases in base-catalyzing organic reactions and as versatile 'ligand-sets' in coordination chemistry (Alonso-Moreno et al., 2014).
Role in Biochemical Processes and Molecular Biology
Guanidine compounds play a significant role in biochemical processes, as seen in their involvement in the metabolism of bacteria and the regulation of certain enzymes and receptors (Nelson et al., 2017). They are also utilized in molecular probes for anions, demonstrating their importance in chemical analysis and diagnostics (Sola et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(7-Aminoheptyl)guanidine is deoxyhypusine synthase . This enzyme plays a crucial role in the post-translational modification of a specific protein known as eukaryotic translation initiation factor 5A (eIF5A) .
Mode of Action
This compound acts as an inhibitor of deoxyhypusine synthase . By inhibiting this enzyme, it prevents the modification of eIF5A, thereby interfering with the protein’s function .
Biochemical Pathways
The inhibition of deoxyhypusine synthase by this compound affects the hypusine pathway . This pathway is responsible for the unique modification of eIF5A, which is essential for its role in protein synthesis .
Pharmacokinetics
It is known that the compound’s hydrophilicity may limit its ability to cross the blood-brain barrier .
Result of Action
By inhibiting deoxyhypusine synthase and disrupting the function of eIF5A, this compound can potentially affect protein synthesis . This could have downstream effects on cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilicity might affect its distribution within the body and its ability to cross biological barriers
Future Directions
Guanidine-containing compounds have been proved to possess many bioactivities, especially broad-spectrum antibacterial and antifungal activities . The discovery of guanidyl side-chain targeting to lipoteichoic acid of Staphylococcus aureus indicated that these compounds have a great potency to be developed into antimicrobial and anti-inflammatory drugs .
properties
IUPAC Name |
2-(7-aminoheptyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOAMZOGXBMLFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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